6-(2-Iodophenyl)-3-hexanone
Description
6-(2-Iodophenyl)-3-hexanone is an iodinated aromatic ketone with the molecular formula $ \text{C}{12}\text{H}{15}\text{IO} $. Its structure features a hexanone backbone substituted at the third carbon with a 2-iodophenyl group.
Key properties likely include:
- Boiling Point: Estimated to be higher than 3-hexanone (123–124°C) due to the bulky iodophenyl group.
- Reactivity: The iodine atom may facilitate nucleophilic substitution or cross-coupling reactions, similar to other aryl iodides.
- Applications: Potential roles in drug intermediates (e.g., as seen in normethadone derivatives) or nanomaterials synthesis .
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
6-(2-iodophenyl)hexan-3-one |
InChI |
InChI=1S/C12H15IO/c1-2-11(14)8-5-7-10-6-3-4-9-12(10)13/h3-4,6,9H,2,5,7-8H2,1H3 |
InChI Key |
QOQYJGMBUYJXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Insights :
- Synthetic Challenges: Aryl-substituted 3-hexanones (e.g., 4-(p-anisyl)-3-hexanone) often exhibit low yields in traditional reflux methods due to steric hindrance and side reactions . The iodine atom in 6-(2-iodophenyl)-3-hexanone may further complicate synthesis, necessitating optimized catalysts or coupling strategies.
- Yield Trends: Linear aliphatic ketones like 3-hexanone show moderate yields in wet reforming (267.2 μmol g⁻¹), whereas aryl-substituted derivatives are less efficient .
Reactivity and Functional Roles
Insights :
- Nanoparticle Synthesis: 3-Hexanone can reduce gold ions to form nanoparticles (AuNPs), though less effectively than cyclic ketones (e.g., cyclohexanone) . The iodophenyl group in this compound may enhance ligand properties for AuNP stabilization.
- The iodine substituent in this compound could modify bioavailability or receptor binding compared to non-halogenated analogs .
Table 3: Toxicity and Exposure Limits
Insights :
- Toxicity: Aliphatic ketones like 3-hexanone are generally low in toxicity but may cause irritation or narcosis at high concentrations. The iodine substituent in this compound introduces additional risks, such as thyroid disruption or bioaccumulation, though data are lacking .
Volatility and Environmental Presence
- 3-Hexanone is detected in coffee volatiles and biological samples (e.g., human semen), with concentrations increasing at higher temperatures .
- This compound is expected to have lower volatility due to its larger molecular weight, reducing environmental mobility but increasing persistence in lipid-rich tissues.
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